

Application Notes and Protocols: 5-Bromo-2-methoxy-4-methylpyridine in Agrochemical Synthesis

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Compound of Interest

Compound Name: 5-Bromo-2-methoxy-4-methylpyridine

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These application notes provide a comprehensive overview of the utility of **5-Bromo-2-methoxy-4-methylpyridine** as a versatile precursor in the synthesis of novel agrochemicals. This document outlines its application in the synthesis of pyridine-based fungicides, including a detailed experimental protocol for a representative Suzuki-Miyaura coupling reaction to construct a key biaryl intermediate. Additionally, it provides insights into the potential mode of action for fungicides derived from this scaffold.

Key Applications in Agrochemical Synthesis

5-Bromo-2-methoxy-4-methylpyridine is a valuable building block for the development of new agrochemicals, particularly fungicides.^[1] Its substituted pyridine ring is a common feature in many successful crop protection agents. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the efficient formation of a carbon-carbon bond, linking the pyridine core to other aromatic or heteroaromatic moieties, a common strategy in the design of modern agrochemicals.

One important class of fungicides that can be synthesized using this precursor are the pyridinecarboxamides, which are known to act as Succinate Dehydrogenase Inhibitors (SDHI).

These fungicides disrupt the fungal respiratory chain, leading to cell death. While no major commercial fungicide is directly synthesized from **5-Bromo-2-methoxy-4-methylpyridine** at present, its structure makes it an ideal starting material for the synthesis of novel SDHI fungicides analogous to commercial products like Boscalid.

Data Presentation

The following tables summarize the quantitative data for the key reaction steps in the proposed synthesis of a novel pyridinecarboxamide fungicide intermediate.

Table 1: Synthesis of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine

Starting Material	Reagents	Reaction Conditions	Yield (%)
2-methoxy-4-methyl-3-nitropyridine	Sodium acetate, Bromine, Acetic acid	80 °C, 12 hours	82.2

(Data is representative for the synthesis of the nitrated intermediate, which can be a precursor for further functionalization)[2]

Table 2: Suzuki-Miyaura Coupling of **5-Bromo-2-methoxy-4-methylpyridine** with an Arylboronic Acid

Reactant 1	Reactant 2	Catalyst/Base/ Solvent	Reaction Conditions	Yield (%)
5-Bromo-2-methoxy-4-methylpyridine	Arylboronic acid	Pd(PPh ₃) ₄ / K ₃ PO ₄ / 1,4-dioxane:water	85-95 °C, 15-18 hours	70-90 (estimated)

(Yields are estimated based on similar Suzuki-Miyaura coupling reactions with related bromopyridine derivatives)[1]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine

This protocol describes the bromination of 2-methoxy-4-methyl-3-nitropyridine to yield 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, a potentially useful intermediate.^[2]

Materials:

- 2-methoxy-4-methyl-3-nitropyridine
- Sodium acetate
- Bromine
- Acetic acid
- 10% aqueous sodium bisulfite solution
- Saturated aqueous sodium sulfate solution
- Water

Procedure:

- To a stirred solution of 2-methoxy-4-methyl-3-nitropyridine (250 g, 1.49 mol) in acetic acid (1.5 L) at room temperature, slowly add sodium acetate (365 g, 5.37 mol).
- Add bromine (639 g, 4.00 mol) dropwise over a period of less than 30 minutes.
- Heat the reaction mixture to 80 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to 0 °C.
- Sequentially add 10% aqueous sodium bisulfite solution (1.5 L) and saturated aqueous sodium sulfate solution (1.5 L) to quench the reaction.

- Collect the resulting solid product by filtration, wash with water, and dry under reduced pressure to obtain 5-bromo-2-methoxy-4-methyl-3-nitropyridine as a light yellow solid.[2]

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Fungicide Intermediate

This protocol details a representative Suzuki-Miyaura coupling of **5-Bromo-2-methoxy-4-methylpyridine** with an arylboronic acid to form a key biaryl intermediate, a crucial step in the synthesis of pyridinecarboxamide fungicides. This protocol is adapted from procedures for similar bromopyridine substrates.[1]

Materials:

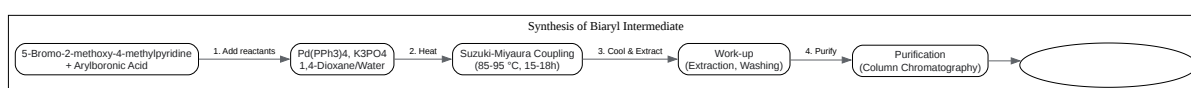
- **5-Bromo-2-methoxy-4-methylpyridine**
- Arylboronic acid (e.g., 4-chlorophenylboronic acid)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- Potassium phosphate (K₃PO₄)
- 1,4-Dioxane
- Water
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- In a Schlenk flask, combine **5-Bromo-2-methoxy-4-methylpyridine** (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.3 mmol).

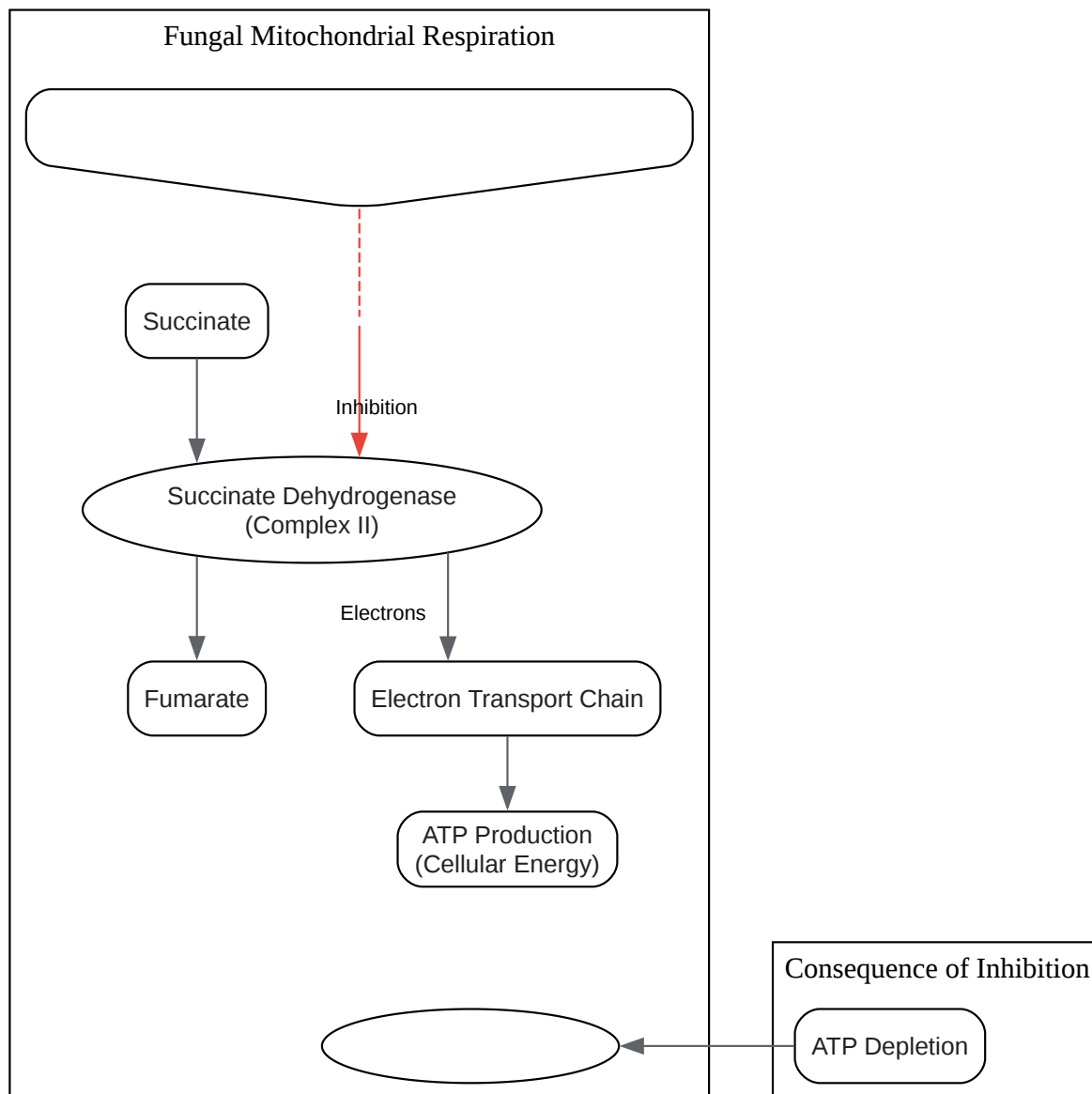
- Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
- Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
- Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
- Heat the reaction mixture to 85-95 °C and stir for 15-18 hours, or until TLC or LC-MS analysis indicates the complete consumption of the starting material.
- Cool the reaction mixture to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Mandatory Visualization



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Caption: Experimental workflow for the Suzuki-Miyaura coupling.



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